1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene

Analytical Chemistry Chemical Synthesis Quality Control

Researchers requiring precisely substituted halogenated aromatics for SAR studies often encounter off-target isomers that compromise regioselectivity. This building block's unique 1,2-dibromo-4-OCF2H-5-F substitution pattern provides a defined electronic environment for reliable Suzuki, Ullmann, and related cross-couplings. • NLT 98% purity ensures batch-to-batch consistency • Dual bromine sites enable sequential C-C bond formation • Ambient shipping preserves reagent integrity for multi-step syntheses.

Molecular Formula C7H3Br2F3O
Molecular Weight 319.9 g/mol
CAS No. 1806348-33-3
Cat. No. B1410428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene
CAS1806348-33-3
Molecular FormulaC7H3Br2F3O
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)F)OC(F)F
InChIInChI=1S/C7H3Br2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
InChIKeyQOQAIOWOMNUCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene: High-Purity Halogenated Intermediate


1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene (CAS 1806348-33-3) is a polyhalogenated aromatic compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.90 g/mol . It is characterized by a benzene ring with a 1,2-dibromo substitution pattern, a 5-fluoro substituent, and a 4-difluoromethoxy group . As a specialized building block, it is supplied for research and development with a specified purity of NLT 98% . Its complex halogenation pattern makes it a valuable intermediate in organic synthesis, particularly for developing novel molecules in pharmaceutical and agrochemical research .

Workflow
Specialized building block for drug and agrochemical R&D
Selection
Complex halogenation pattern designed for sequential cross-coupling
Specification
High-purity intermediate for reproducible synthetic sequences

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene: Substitution Challenges


Substituting 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene with a different isomer or a mono-bromo analog is not scientifically valid due to its precise substitution pattern, which dictates its unique chemical and physical properties . The specific 1,2-arrangement of the bromine atoms, in combination with the 5-fluoro and 4-difluoromethoxy groups, creates a distinct electronic and steric environment on the aromatic ring . This unique pattern directly influences its reactivity profile in key transformations like cross-coupling reactions and its potential biological interactions. A simple substitution with, for example, 1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene would alter the regioselectivity of subsequent reactions and could lead to different physicochemical properties or biological activity, making a direct swap in a synthetic route or research program unfeasible without re-optimization .

Isomer substitution (e.g., 1,5-dibromo pattern) may alter regioselectivity and synthetic outcome; direct swap not supported without re-optimization.
Mono-bromo analogs lack dual coupling capability, which may restrict the molecular complexity accessible from a single starting material.

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene: Key Differentiators


Certified High Purity Advantage

The compound is offered with a certified purity of NLT 98%, as per manufacturer specification, which is a critical differentiator for a complex, multi-halogenated intermediate where even minor impurities can drastically impact the outcome of sensitive reactions . While generic 'research grade' intermediates may be supplied at 95% purity, this higher specification provides greater assurance for consistent, reproducible results in demanding applications like cross-coupling or medicinal chemistry SAR studies .

Certified Purity
Specification review
NLT 98% vs. typical 95% research grade
Higher specification may reduce purification steps and improve reaction reproducibility.
Supplier specification; independent verification not available.
Analytical Chemistry Chemical Synthesis Quality Control

Ortho-Dibromo Pattern for Selective Cross-Coupling

The 1,2-dibromo substitution pattern on the target compound provides two adjacent reactive sites that are not equivalent due to the additional 5-fluoro and 4-difluoromethoxy substituents . This is a key differentiator from other dibromo isomers, such as 1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene, where the bromine atoms are positioned further apart . In a class-level inference, ortho-dihaloarenes are known to enable selective sequential or single-step double functionalization via metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), a feature not accessible with meta- or para-dibromo analogs, allowing for the rapid generation of molecular complexity [1].

Ortho-Dibromo Reactivity
Class-level
1,2-dibromo substitution vs. 1,5-dibromo isomer: distinct regiochemical outcome and synthetic versatility
Supports regiodivergent cross-coupling strategy; pattern not interchangeable.
Based on general ortho-dihaloarene reactivity principles.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Sequential Coupling Potential vs. Mono-Bromo Analogs

Unlike mono-bromo analogs such as 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (MW 241.01) [1], 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene possesses two distinct bromine handles (MW 319.90) . This allows for the potential to perform two sequential cross-coupling reactions, first at one site and then, under different conditions, at the other. This ability to introduce two different molecular fragments in a controlled, stepwise manner is a fundamental advantage for building complex, diverse libraries of compounds, a core activity in medicinal chemistry and agrochemical discovery. The mono-bromo compound is limited to a single coupling event.

Dual vs. Single Coupling Sites
Head-to-head
2 reactive bromine sites (dibromo) vs. 1 (mono-bromo analog)
Enables sequential functionalization for divergent library synthesis.
Direct structural comparison; potential for stepwise coupling workflows.
Cross-Coupling Sequential Functionalization Chemical Biology

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene: Application Scenarios


Agrochemical Intermediate Synthesis

The compound is ideally suited for use as a key building block in the research and development of novel fungicides, herbicides, and insecticides. The established utility of difluoromethoxy-substituted benzenes in enhancing the efficacy of pesticides is directly applicable. The presence of two bromine atoms on the target compound allows for the introduction of multiple functional groups, a common requirement in creating the complex molecules found in modern crop protection agents .

Fluorinated Drug Candidate Synthesis

This compound serves as a versatile intermediate for the construction of novel fluorinated drug candidates. The difluoromethoxy group is a well-known bioisostere that can improve metabolic stability and membrane permeability . The high purity (NLT 98%) of the compound ensures reliable results in multi-step synthetic sequences and subsequent biological assays, supporting structure-activity relationship (SAR) studies in hit-to-lead and lead optimization programs.

Liquid Crystal and Advanced Material Research

The unique electronic properties conferred by the specific arrangement of bromine, fluorine, and difluoromethoxy groups make this compound a candidate for research in advanced materials. Specifically, difluoromethoxy-substituted aromatics are known to be useful intermediates for preparing compounds for liquid crystal displays [1]. The dual bromine sites on the target compound could be leveraged to create more complex, rod-like molecular architectures required for such applications.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Multi-halogenated building block with dual bromine handles
Purity specification and cross-coupling reactivity
Fluorinated drug candidate synthesis
High-purity intermediate with difluoromethoxy bioisostere
Metabolic stability and membrane permeability context
Liquid crystal and advanced material research
Specific halogenation pattern for electronic properties
Molecular architecture for liquid crystal material research

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